molecular formula C7H8Cl2N2O B1460033 2-Chloro-6-hydroxybenzene-1-carboximidamide hydrochloride CAS No. 1797869-66-9

2-Chloro-6-hydroxybenzene-1-carboximidamide hydrochloride

Cat. No.: B1460033
CAS No.: 1797869-66-9
M. Wt: 207.05 g/mol
InChI Key: CCBPMABNFXPJMZ-UHFFFAOYSA-N
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Description

2-Chloro-6-hydroxybenzene-1-carboximidamide hydrochloride is a chemical compound with the CAS Number: 1797869-66-9 . It has a molecular weight of 207.06 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC Name for this compound is 2-chloro-6-hydroxybenzimidamide hydrochloride . The Inchi Code for this compound is 1S/C7H7ClN2O.ClH/c8-4-2-1-3-5 (11)6 (4)7 (9)10;/h1-3,11H, (H3,9,10);1H .


Physical and Chemical Properties Analysis

The compound is a powder and is stored at room temperature . The compound’s molecular formula is C7H8Cl2N2O .

Scientific Research Applications

Borabenzene Derivatives and Carbene Adducts

The study by Zheng and Herberich (2000) on borabenzene derivatives reveals the formation of carbene adducts with borabenzene, providing insights into the interaction between carbene compounds and borabenzene derivatives. This research could offer a perspective on the reactivity of similar chloro-hydroxybenzene compounds in forming adducts or complexes with other organic or inorganic species, potentially including 2-Chloro-6-hydroxybenzene-1-carboximidamide hydrochloride (Zheng & Herberich, 2000).

Schiff Base Metal Complexes

The synthesis and characterization of Schiff base metal complexes by Ahmadi and Amani (2012) explore the use of azo group-containing ligands with copper(II) and cobalt(II), leading to findings on their magnetic properties and biological activity. This research might indirectly suggest the utility of this compound in forming metal complexes, given its potential as a ligand or precursor in similar reactions (Ahmadi & Amani, 2012).

Photophysical Properties and Reactivity

Badger et al. (1964) investigated the photochemical reactions of azo compounds, including the cyclodehydrogenation of substituted azobenzenes. This research is relevant for understanding the photophysical properties and reactivity under light irradiation of benzene derivatives, which might be extrapolated to study the behavior of this compound under similar conditions (Badger, Drewer, & Lewis, 1964).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H315, H319, and H335 . The precautionary statements associated with the compound are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Chloro-6-hydroxybenzene-1-carboximidamide hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis, thereby affecting cell proliferation and survival . Additionally, it can impact cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic flux and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. This compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalytic activity . Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and gene expression. At higher doses, it can induce toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it can inhibit enzymes involved in glycolysis and the citric acid cycle, leading to altered metabolic flux and changes in metabolite levels . These interactions can have significant implications for cellular energy production and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound within different cellular compartments . The compound’s distribution can affect its activity and function, as it may preferentially accumulate in certain tissues or organelles .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects . For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy production .

Properties

IUPAC Name

2-chloro-6-hydroxybenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O.ClH/c8-4-2-1-3-5(11)6(4)7(9)10;/h1-3,11H,(H3,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCBPMABNFXPJMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=N)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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